molecular formula C8H5N3O B2911985 2-Aminobenzo[d]oxazole-6-carbonitrile CAS No. 1806379-17-8

2-Aminobenzo[d]oxazole-6-carbonitrile

Cat. No.: B2911985
CAS No.: 1806379-17-8
M. Wt: 159.148
InChI Key: DKVFUVHAXZPHRG-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-6-carbonitrile (CAS No. 1806379-17-8) is a chemical compound with the molecular formula C8H5N3O and a molecular weight of 159.14 g/mol . It falls within the class of heterocyclic compounds, specifically an oxazole derivative . The compound’s structure features a benzene ring fused with an oxazole ring, and it bears a cyano group (–C≡N) at the 6-position of the oxazole ring.


Synthesis Analysis

The synthesis of this compound involves various methods, including on-water catalyst-free reactions . For instance, reactions of 2-aminobenzoxazole with α-bromoketones lead to selective substitution by the secondary amine of 2-aminobenzo[d]oxazole, resulting in N-alkylated products .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an oxazole ring. The cyano group at the 6-position contributes to its overall stability and reactivity. The compound’s SMILES notation is: C1=CC2=C(C=C1C#N)OC(=N2)N .


Physical And Chemical Properties Analysis

  • Melting Point : Not explicitly reported, but it can be determined experimentally .

Properties

IUPAC Name

2-amino-1,3-benzoxazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVFUVHAXZPHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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